REACTION_SMILES
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[Br:1][C:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])([F:8])[Br:9].[C:18]1(=[O:23])[CH:19]=[CH:20][CH2:21][CH2:22]1.[CH3:25][C:26]#[N:27].[Cl:10][Si:11]([CH2:12][CH3:13])([CH2:14][CH3:15])[CH2:16][CH3:17].[Zn:24]>>[C:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])([F:8])([Br:9])[CH:20]1[CH2:19][C:18](=[O:23])[CH2:22][CH2:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(F)(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C=CCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[Si](Cl)(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn]
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Name
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Type
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product
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Smiles
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CCOC(=O)C(F)(Br)C1CCC(=O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |